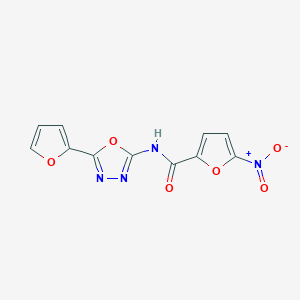

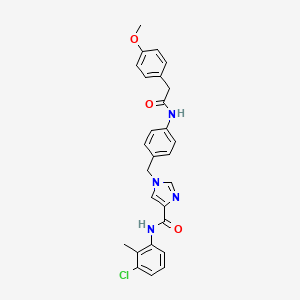

![molecular formula C12H16BrNO B2731265 2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol CAS No. 1293114-76-7](/img/structure/B2731265.png)

2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

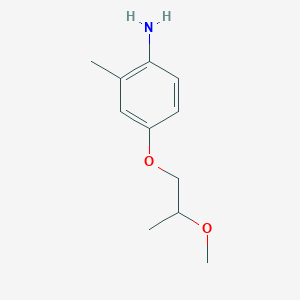

The compound “2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol” is a complex organic molecule. It contains a bromobenzyl group, a cyclopropyl group, and an amino-ethanol group . The bromobenzyl group is derived from benzene, a six-membered ring consisting of carbon atoms with alternating single and double bonds . The cyclopropyl group is a three-membered carbon ring, and the amino-ethanol group contains an amine (-NH2) and an alcohol (-OH) functional group .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a bromobenzyl group, a cyclopropyl group, and an amino-ethanol group. The bromine atom in the bromobenzyl group would be expected to add significant weight to the molecule .Chemical Reactions Analysis

The compound “this compound” could undergo various chemical reactions. For instance, the bromine atom in the bromobenzyl group could potentially be replaced via nucleophilic substitution reactions . The cyclopropyl group might undergo ring-opening reactions under certain conditions .Applications De Recherche Scientifique

Synthesis and Characterization

- Studies on compounds with structural similarities, such as benzoxazines and benzimidazole derivatives, explore synthesis routes and photophysical characterizations. These works demonstrate the importance of specific functional groups and structural motifs in determining the properties and potential applications of these compounds, such as photostability and electron transfer mechanisms, which could be relevant for designing new materials or pharmaceuticals (Pugh et al., 2015); (Raju et al., 2016).

Chemical Transformations

- Research on cyclopropane and cyclobutyl compounds, similar to the cyclopropyl group in the specified compound, highlights the synthetic utility of these moieties in forming complex structures. These studies could provide insights into how the cyclopropyl group in "2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol" might be exploited in synthetic chemistry for the development of novel compounds (Kiefer et al., 1962); (Moore et al., 2014).

Photophysical Properties and Stability

- The investigation of photophysical properties and photostability of organic compounds, particularly those related to heterocycles and aromatic systems, could inform potential applications of "this compound" in areas such as optical materials, sensors, or bioimaging, by understanding how substituent groups and structural modifications impact these properties (Saeed et al., 2021).

Environmental and Green Chemistry Applications

- Research on environmentally benign synthesis processes, including the use of ethanol as a solvent and the development of greener synthetic methodologies, could be directly applicable to optimizing the synthesis and application of "this compound" in a more sustainable and eco-friendly manner (Kim et al., 2013).

Mécanisme D'action

Safety and Hazards

As with any chemical compound, handling “2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol” would require appropriate safety measures. The bromine atom in the bromobenzyl group could potentially make the compound hazardous . Therefore, it’s crucial to use personal protective equipment and follow standard safety protocols when handling this compound .

Propriétés

IUPAC Name |

2-[(3-bromophenyl)methyl-cyclopropylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-11-3-1-2-10(8-11)9-14(6-7-15)12-4-5-12/h1-3,8,12,15H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPNNRVZAWGHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCO)CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

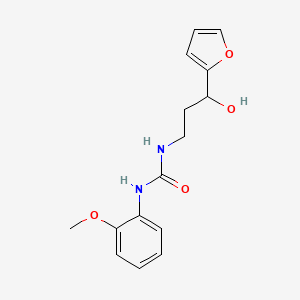

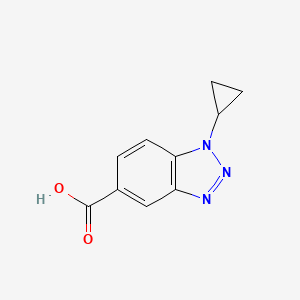

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2731183.png)

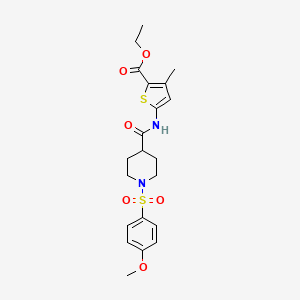

![N-(3-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2731184.png)

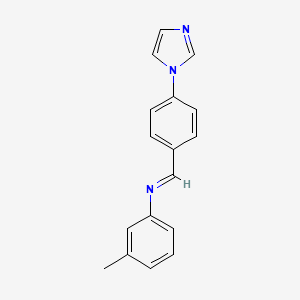

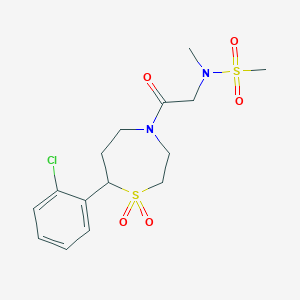

![5-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2731197.png)

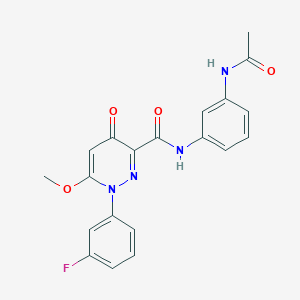

![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-3-(4-fluorophenoxy)propanamide](/img/structure/B2731199.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2731202.png)